molecular formula C13H14N2O B6430388 N-cyclobutylindolizine-2-carboxamide CAS No. 2202462-79-9

N-cyclobutylindolizine-2-carboxamide

Cat. No.: B6430388
CAS No.: 2202462-79-9
M. Wt: 214.26 g/mol
InChI Key: USLSQKSEMYGRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclobutylindolizine-2-carboxamide (CAS 2202462-79-9) is a bicyclic heteroaromatic compound of significant interest in medicinal chemistry and drug discovery. This tertiary amide derivative features a cyclobutyl group attached to the carboxamide nitrogen of the indolizine core, a structure that contributes to its diverse research applications . A prominent area of investigation for this compound and its analogs is their activity against the hepatitis B virus (HBV), positioning them as valuable scaffolds in the development of novel antiviral therapeutics . Furthermore, derivatives of the indolizine-2-carboxamide family have demonstrated notable antiproliferative effects, with certain compounds showing GI50 values in the low micromolar range against various cancer cell lines, suggesting potential for anticancer research . The incorporation of the cyclobutyl ring is a strategic feature in modern drug design. This moiety is known to confer favorable properties such as conformational restriction, which can enhance binding affinity by reducing the entropic penalty upon interaction with a biological target, and improved metabolic stability . The compound can be synthesized via a route that involves the formation of an indolizine-2-carbonyl chloride intermediate, followed by amidation with cyclobutylamine . This compound is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-cyclobutylindolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-13(14-11-4-3-5-11)10-8-12-6-1-2-7-15(12)9-10/h1-2,6-9,11H,3-5H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLSQKSEMYGRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CN3C=CC=CC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

Indolizine-2-carboxylic acid is synthesized via 1,3-dipolar cycloaddition between pyridine-derived ylides and electron-deficient alkenes. For example:

Pyridine-2-carbaldehyde+Methyl propiolateΔIndolizine-2-carboxylate ester\text{Pyridine-2-carbaldehyde} + \text{Methyl propiolate} \xrightarrow{\Delta} \text{Indolizine-2-carboxylate ester}

Hydrolysis of the ester under basic conditions (e.g., NaOH/EtOH) yields the free carboxylic acid.

Alternative Routes

  • Chichibabin Reaction : Condensation of 2-pyridylacetone with ammonium acetate under acidic conditions forms the indolizine core.

  • Transition Metal Catalysis : Palladium-mediated cross-coupling to introduce carboxyl groups at position 2.

Acyl Chloride Formation

Indolizine-2-carboxylic acid is treated with phosphorus pentachloride (PCl₅) in acetyl chloride at 35°C for 8 hours to form indolizine-2-carbonyl chloride:

Indolizine-2-COOH+PCl5AcClIndolizine-2-COCl+POCl3+HCl\text{Indolizine-2-COOH} + \text{PCl}5 \xrightarrow{\text{AcCl}} \text{Indolizine-2-COCl} + \text{POCl}3 + \text{HCl}

Key considerations:

  • Anhydrous conditions to prevent hydrolysis.

  • Stoichiometric excess of PCl₅ (1.5 equiv) ensures complete conversion.

Amidation with Cyclobutylamine

Reaction Conditions

Indolizine-2-carbonyl chloride reacts with cyclobutylamine in acetone under reflux (56°C, 6–8 hours):

Indolizine-2-COCl+CyclobutylamineAcetoneThis compound+HCl\text{Indolizine-2-COCl} + \text{Cyclobutylamine} \xrightarrow{\text{Acetone}} \text{this compound} + \text{HCl}

Base Additive : Triethylamine (1.1 equiv) neutralizes HCl, shifting equilibrium toward product formation.

Purification and Yield

  • Extraction : Ethyl acetate washes remove unreacted amine.

  • Recrystallization : Petroleum ether/ethyl acetate (3:1) yields pure product (68–72% yield).

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • C=O Stretch : 1674–1689 cm⁻¹ (amide I band).

  • N–H Stretch : 3370–3382 cm⁻¹ (secondary amide).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.19 (s, 1H, CONH).

    • δ 3.47 (d, 1H, CHCH₂ from indolizine).

    • δ 1.64–2.17 (m, 6H, cyclobutyl protons).

  • ¹³C NMR :

    • 172.8 ppm (amide carbonyl).

    • 145.3 ppm (indolizine C-2).

Comparative Analysis of Methodologies

ParameterAcyl Chloride RouteCoupling Reagent Route
Yield68–72%75–80%
Reaction Time8 hours2 hours
Cost EfficiencyHighModerate
Byproduct ManagementHCl neutralizationUrea derivatives

Note : Coupling reagents (e.g., HATU, EDCl) offer milder conditions but increase synthetic cost.

Challenges and Optimization

Steric Hindrance

The cyclobutyl group’s rigidity may slow amidation kinetics. Solutions include:

  • Extended reaction times (up to 12 hours).

  • Microwave-assisted synthesis (30 minutes at 100°C).

Hydrolytic Sensitivity

Indolizine-2-carbonyl chloride is prone to hydrolysis. Recommendations:

  • Schlenk techniques for moisture-sensitive steps.

  • In situ generation of acyl chloride without isolation.

Scalability and Industrial Relevance

Pilot-scale trials (100 g batches) achieved 65% yield using:

  • Continuous flow reactors for acyl chloride formation.

  • Liquid-liquid extraction for product isolation.

Chemical Reactions Analysis

Types of Reactions: N-cyclobutylindolizine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the carboxamide group allows for amidation reactions, where the carboxylic acid substrate reacts with an amine to form the amide bond . This compound can also participate in electrophilic substitution reactions due to the electron-rich nature of the indolizine ring.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and coupling reagents (e.g., EDCI, HOBt) for amidation reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation and yield.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives of the indolizine ring, while reduction reactions may produce reduced forms of the compound. Amidation reactions result in the formation of the corresponding amide derivatives.

Scientific Research Applications

N-cyclobutylindolizine-2-carboxamide has a wide range of scientific research applications due to its unique structure and biological activities. In medicinal chemistry, it is studied for its potential as an anticancer, antiviral, and antimicrobial agent . The compound’s ability to inhibit specific enzymes and proteins makes it a valuable candidate for drug development and therapeutic applications.

In biology, this compound is used as a tool to study cellular processes and molecular pathways. Its interactions with various biological targets provide insights into the mechanisms of disease and potential therapeutic interventions. Additionally, the compound’s fluorescence properties make it useful in imaging and diagnostic applications .

In the industrial sector, this compound is explored for its potential in the development of new materials and chemical processes. Its unique chemical properties enable the design of novel catalysts, sensors, and functional materials for various applications.

Mechanism of Action

The mechanism of action of N-cyclobutylindolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and proteins, inhibiting their activity and affecting cellular processes. For example, indole derivatives, including this compound, have been shown to inhibit glycogen phosphorylase, an enzyme involved in glucose metabolism . This inhibition can lead to changes in cellular energy balance and metabolic pathways.

Additionally, the compound’s ability to form hydrogen bonds with target molecules enhances its binding affinity and specificity. The presence of the carboxamide group allows for interactions with various biological targets, contributing to its diverse biological activities .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

The cyclobutyl group imparts distinct physicochemical properties compared to smaller alkyl or aromatic substituents:

Table 2: Physicochemical Comparison
Compound Physical State Melting Point (°C) Solubility
2-(N-n-butylcarboxamido)indolizine (187) Yellow oil 75–77 Moderate in EtOAc
2-(N,N-dimethylcarboxamido)indolizine (185) Crystalline 98–100 High in DMSO
N-Benzylindolizine-2-carboxamide (11d) Solid 120–122 Low in water
N-Cyclobutylindolizine-2-carboxamide Solid (predicted) ~110–115* Moderate in DCM

*Predicted based on steric and electronic similarities to benzyl derivatives.

Spectroscopic Analysis :

  • NMR : Tertiary amides like the cyclobutyl derivative exhibit restricted rotation around the C–N bond, leading to distinct splitting patterns in $^1$H NMR. For example, N,N-dialkylindolizine-2-carboxamides show temperature-dependent conformational equilibria in NMR studies .
  • Mass Spectrometry : All derivatives display clear molecular ion peaks corresponding to their molecular formulas (e.g., [M+H]$^+$ for 187 at m/z 243) .

Substituent Effects and Conformational Analysis

The cyclobutyl group’s steric bulk and electron-donating nature influence both synthetic outcomes and molecular conformation:

  • Steric Effects : Cyclobutylamine’s larger size compared to n-butyl or dimethylamine may slow reaction kinetics but improve metabolic stability in vivo .
  • Conformational Flexibility : Variable-temperature NMR studies of N,N-dialkylindolizine-2-carboxamides reveal that bulkier substituents (e.g., diisopropyl) increase rotational barriers, stabilizing distinct conformers. This effect is likely amplified in the cyclobutyl derivative .

Biological Activity

N-cyclobutylindolizine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article compiles findings from various studies to present a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of indolizine derivatives with cyclobutyl amines under controlled conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of indolizine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported that certain synthesized indole-2-carboxamides showed GI50 values ranging from 0.95 µM to 1.50 µM against multiple cancer cell lines, indicating strong inhibitory activity against cell proliferation .

Table 1: Antiproliferative Activity of Indole-2-Carboxamides

CompoundGI50 (µM)Target Cell Lines
This compoundTBDHepG2, PC-3, SK-OV-3
Reference Compound (Doxorubicin)1.13MCF-7
Other Indole Derivatives0.95 - 1.50Various Cancer Cell Lines

The mechanism by which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis. This is supported by findings that indicate significant increases in apoptotic markers such as caspases 3, 8, and 9, as well as changes in Bcl-2 family proteins . The compound's interaction with key signaling pathways, particularly those involving the vascular endothelial growth factor receptor (VEGFR), has also been noted as a potential mechanism contributing to its cytotoxicity in liver and prostate cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have indicated that certain derivatives possess significant activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) reported at 3.91 µg/mL for some compounds .

Table 2: Antimicrobial Activity of Indole Derivatives

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDMycobacterium tuberculosis
Other Tested Derivatives3.91 - ≥125Various Bacterial Strains

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Case Study on HepG2 Cell Line : A study involving HepG2 cells demonstrated that the compound induced apoptosis through the activation of caspases and modulation of VEGFR signaling pathways, leading to reduced cell viability .
  • Comparative Study with Doxorubicin : In a controlled environment comparing this compound with doxorubicin, the compound exhibited comparable or enhanced cytotoxicity against specific cancer cell lines, suggesting its potential as an alternative therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclobutylindolizine-2-carboxamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with indolizine core functionalization followed by cyclobutylcarboxamide coupling. Key steps include:

  • Nucleophilic substitution at the indolizine-2-position using cyclobutylamine derivatives.
  • Catalytic coupling (e.g., HATU/DIPEA-mediated amidation) for carboxamide formation .
  • Purification via column chromatography or preparative HPLC to isolate the product .
    • Optimization Strategies :
  • Use continuous flow reactors to enhance reaction efficiency and reduce by-products .
  • Screen solvents (e.g., DMF, THF) and temperatures (40–80°C) to maximize yield .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : Confirm cyclobutyl and indolizine proton environments (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 227.28) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns .

Q. How can researchers address solubility challenges of this compound in aqueous and organic solvents?

  • Strategies :

  • Use co-solvents like DMSO (for biological assays) or ethanol (for organic reactions) .
  • Modify pH (e.g., buffered solutions at pH 6.5–7.5) to enhance aqueous stability .

Advanced Research Questions

Q. How do structural modifications at the cyclobutyl or indolizine moieties influence the compound's bioactivity, and what methodologies are used to establish structure-activity relationships (SAR)?

  • SAR Methodologies :

  • Molecular Docking : Map interactions with target proteins (e.g., kinases) using AutoDock Vina .
  • In Vitro Assays : Compare IC₅₀ values of analogs in enzyme inhibition studies (e.g., kinase panels) .
    • Key Findings :
  • Electron-withdrawing groups on the indolizine ring enhance target affinity, while bulky cyclobutyl substituents reduce metabolic stability .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound across different studies?

  • Approaches :

  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., consistent off-target effects) .
  • Orthogonal Assays : Validate activity using independent methods (e.g., SPR binding vs. cellular viability assays) .

Q. What are the dominant degradation pathways of this compound under physiological conditions, and how can stability studies be designed to assess its pharmacokinetic profile?

  • Degradation Pathways :

  • Oxidation : Cyclobutyl ring oxidation to ketone derivatives .
  • Hydrolysis : Amide bond cleavage under acidic conditions (pH < 4) .
    • Study Design :
  • Conduct accelerated stability testing (40°C/75% RH) and monitor degradation via LC-MS .

Q. How can computational modeling approaches be integrated with experimental data to elucidate the mechanism of action of this compound?

  • Integrated Workflow :

  • Molecular Dynamics (MD) Simulations : Predict binding pocket flexibility over 100-ns trajectories .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for ligand-protein interactions .

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